molecular formula C8H4F3NO2 B13577978 (E)-1,2,4-trifluoro-5-(2-nitrovinyl)benzene

(E)-1,2,4-trifluoro-5-(2-nitrovinyl)benzene

Cat. No.: B13577978
M. Wt: 203.12 g/mol
InChI Key: BAGFUYYUDBXDQE-OWOJBTEDSA-N
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Description

(E)-1,2,4-trifluoro-5-(2-nitrovinyl)benzene is an organic compound characterized by the presence of trifluoromethyl and nitrovinyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,2,4-trifluoro-5-(2-nitrovinyl)benzene typically involves the reaction of 1,2,4-trifluorobenzene with nitromethane in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions, often at low temperatures, to ensure the formation of the desired product. The reaction can be summarized as follows:

  • Dissolve 1,2,4-trifluorobenzene in an appropriate solvent such as methanol.
  • Add nitromethane to the solution.
  • Slowly add an aqueous solution of sodium hydroxide while maintaining the temperature at 0-5°C.
  • Stir the reaction mixture for an additional 30 minutes.
  • Isolate the product by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1,2,4-trifluoro-5-(2-nitrovinyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form nitro compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

(E)-1,2,4-trifluoro-5-(2-nitrovinyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-1,2,4-trifluoro-5-(2-nitrovinyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrovinyl group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-nitrovinylbenzene
  • 1,2,4-trifluorobenzene
  • 1-nitro-3-(2-nitrovinyl)benzene

Uniqueness

(E)-1,2,4-trifluoro-5-(2-nitrovinyl)benzene is unique due to the combination of trifluoromethyl and nitrovinyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H4F3NO2

Molecular Weight

203.12 g/mol

IUPAC Name

1,2,4-trifluoro-5-[(E)-2-nitroethenyl]benzene

InChI

InChI=1S/C8H4F3NO2/c9-6-4-8(11)7(10)3-5(6)1-2-12(13)14/h1-4H/b2-1+

InChI Key

BAGFUYYUDBXDQE-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C(=CC(=C1F)F)F)/C=C/[N+](=O)[O-]

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C=C[N+](=O)[O-]

Origin of Product

United States

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